Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
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Overview
Description
Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is a modified glucose derivative with significant biomedical potential. This compound is known for its ability to inhibit various enzyme activities associated with bacterial and fungal infections.
Mechanism of Action
Target of Action
Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is a complex compound that primarily targets enzymes crucial to bacterial cell wall synthesis . These enzymes play a pivotal role in the survival and proliferation of bacteria, making them an ideal target for antimicrobial compounds.
Mode of Action
The compound interacts with its targets by binding to the active sites of these enzymes . This binding inhibits the normal function of the enzymes, leading to disruption in the synthesis of the bacterial cell wall. The exact nature of these interactions and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The compound affects the biochemical pathways involved in bacterial cell wall synthesis . By inhibiting key enzymes in these pathways, it disrupts the normal functioning of the bacteria, leading to their eventual death. The downstream effects of this disruption include the cessation of bacterial growth and proliferation.
Result of Action
The primary result of the compound’s action is the inhibition of bacterial growth and proliferation . By disrupting the synthesis of the bacterial cell wall, it causes structural instability and eventually leads to the death of the bacteria. This makes it a potent antimicrobial agent, capable of combating diverse drug-resistant bacterial infections .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the bacterial strain it is acting upon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside typically involves the acetylation of 2-acetamido-2-deoxy-D-glucose followed by glycosylation with phenol. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate acetylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale acetylation and glycosylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated product.
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Major Products Formed
Hydrolysis: Deacetylated derivatives of the original compound.
Oxidation: Oxidized derivatives that may include aldehydes or carboxylic acids.
Scientific Research Applications
Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex glycosides and oligosaccharides.
Biology: Investigated for its role in inhibiting enzyme activities related to bacterial and fungal infections.
Industry: Utilized in the production of various biochemical reagents and as a precursor in drug development.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl Chloride
- 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-galactopyranose
Uniqueness
Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is unique due to its phenyl group, which enhances its antimicrobial properties compared to other similar compounds. This structural modification allows it to interact more effectively with a broader range of microbial enzymes, making it a valuable compound in the development of new antimicrobial agents.
Properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-phenoxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO9/c1-11(22)21-17-19(28-14(4)25)18(27-13(3)24)16(10-26-12(2)23)30-20(17)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3,(H,21,22)/t16-,17-,18-,19-,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIVQWVVADQPHA-LASHMREHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30425065 |
Source
|
Record name | Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30425065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13089-21-9 |
Source
|
Record name | Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30425065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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